In-Depth Technical Guide: 8-Bromo-5-fluoro-2-methylquinoline
In-Depth Technical Guide: 8-Bromo-5-fluoro-2-methylquinoline
Executive Summary
8-Bromo-5-fluoro-2-methylquinoline (CAS: 904694-59-3) is a trisubstituted heterocyclic scaffold that has emerged as a critical intermediate in Fragment-Based Drug Discovery (FBDD).[1] Distinguished by its specific halogenation pattern—a bromine at the C8 position and a fluorine at the C5 position—this compound serves as a high-value "lynchpin" molecule. It allows for orthogonal functionalization, where the C8-bromide acts as a primary handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the C5-fluoride modulates electronic density, metabolic stability, and lipophilicity. Recent literature highlights its utility in synthesizing inhibitors for the proteasome subunit Rpn11, validating its role in oncology and targeted protein degradation workflows.
Part 1: Structural & Electronic Architecture
Chemical Identity & Properties
The compound features a fused bicyclic quinoline core. The placement of substituents is non-trivial, designed to maximize steric differentiation and reactivity control.
| Property | Data | Note |
| IUPAC Name | 8-Bromo-5-fluoro-2-methylquinoline | |
| CAS Number | 904694-59-3 | Verified Identifier |
| Molecular Formula | C₁₀H₇BrFN | |
| Molecular Weight | 240.07 g/mol | |
| Physical State | Solid (White to Off-White) | |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic, suitable for CNS penetration models |
| H-Bond Acceptors | 1 (Quinoline Nitrogen) | |
| H-Bond Donors | 0 |
Electronic Conformation & Substituent Effects
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C8-Bromine (σ-Hole Donor): The bromine atom at position 8 is sterically crowded by the adjacent quinoline nitrogen lone pair. However, this proximity often facilitates directed metalation or specific chelation-assisted cross-coupling.
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C5-Fluorine (Metabolic Blocker): Position 5 is a common site for oxidative metabolism (P450-mediated hydroxylation) in quinolines. Fluorination here blocks this metabolic soft spot, extending the half-life of downstream clinical candidates.
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C2-Methyl (Steric Anchor): The methyl group at C2 prevents nucleophilic attack at the otherwise electron-deficient C2 position, stabilizing the ring against ring-opening or polymerization side reactions.
Part 2: Synthetic Methodology
Primary Route: Modified Doebner-Miller Synthesis
The most authoritative protocol for synthesizing 8-Bromo-5-fluoro-2-methylquinoline utilizes a modified Doebner-Miller reaction. This acid-catalyzed condensation between an aniline derivative and an
Reagents & Materials
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Precursor: 2-Bromo-5-fluoroaniline (CAS: 1003-99-2)
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Carbon Source: Crotonaldehyde (trans-2-butenal)
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Solvent/Acid: 6M Hydrochloric Acid (HCl) / Toluene biphasic system or refluxing HCl.
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Oxidant: Nitrobenzene or air (often not strictly required if the mechanism proceeds via disproportionation, but mild oxidation helps yield).
Step-by-Step Protocol
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Dissolution: Charge a round-bottom flask with 2-Bromo-5-fluoroaniline (1.0 eq) . Add 6M HCl (5 vol) and Toluene (5 vol) .
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Activation: Heat the biphasic mixture to reflux (~110°C) for 30 minutes to ensure formation of the anilinium salt and system homogeneity.
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Condensation: Slowly add Crotonaldehyde (1.5 eq) dropwise over 20–30 minutes. Critical Step: Slow addition prevents polymerization of the aldehyde.
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Cyclization: Continue reflux for 18 hours. The solution typically darkens as the quinoline core forms.
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Work-up:
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Cool the reaction mixture to room temperature.
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Separate the layers; discard the organic (toluene) layer if it contains unreacted aldehyde/polymer.
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Basify the aqueous layer with 6M NaOH to pH > 10. The product will precipitate or oil out.
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Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
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Purification: Dry organic layers over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Visualization of Synthetic Pathway
Figure 1: The modified Doebner-Miller synthesis pathway converting 2-bromo-5-fluoroaniline to the target quinoline.
Part 3: Reactivity & Medicinal Chemistry Applications
Orthogonal Functionalization Strategy
The power of this scaffold lies in the differential reactivity of its halogens.
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Reaction A: C8-Selective Cross-Coupling (Pd-Catalyzed)
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Mechanism: The C-Br bond is significantly weaker (approx. 68 kcal/mol) than the C-F bond (approx. 115 kcal/mol). Palladium catalysts (e.g.,
, ) will exclusively insert at the C8-Br position. -
Application: Introduction of aryl, vinyl, or thiol groups. For example, coupling with tert-butyl thiol yields 8-thioquinoline derivatives, which are potent zinc-binders in metalloenzyme inhibitors.
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Reaction B: C5-Nucleophilic Aromatic Substitution (
)-
Mechanism: While the C5-F bond is strong, the electron-deficient nature of the quinoline ring (especially if protonated or alkylated at the nitrogen) activates the C5 position for nucleophilic attack by strong nucleophiles (amines, alkoxides).
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Selectivity: This reaction typically requires higher temperatures (>100°C) or microwave forcing conditions, allowing the C8-Br to be preserved if the Pd-coupling is performed after
(though the reverse sequence is more common).
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Case Study: Rpn11 Proteasome Inhibition
Research identified this scaffold during a Fragment-Based Drug Discovery (FBDD) campaign targeting Rpn11 , a deubiquitinase essential for proteasome function.[1]
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Role: The 8-thio derivative (derived from 8-bromo) coordinates the catalytic
ion in the Rpn11 active site.[1] -
Significance: The 5-fluoro substituent was critical for optimizing the
of the quinoline nitrogen and improving the solubility profile compared to the non-fluorinated analog.
Reactivity Map
Figure 2: Functionalization logic map. Red arrow indicates the primary site of derivatization in medicinal chemistry.
Part 4: Analytical Characterization Standards
To validate the synthesis of CAS 904694-59-3, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Feature |
| ¹H NMR (400 MHz, CDCl₃) | C2-Methyl Group : Distinct singlet upfield. | |
| Aromatic Region : Complex coupling due to F-H splitting. | ||
| ¹⁹F NMR | Single peak ~ -110 to -130 ppm | C5-Fluorine : Confirming mono-fluorination. |
| LC-MS (ESI+) | [M+H]⁺ = 240.0 / 242.0 | Isotope Pattern : 1:1 ratio confirming one Bromine atom. |
References
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Li, J., et al. (2017). "Discovery of an Inhibitor of the Proteasome Subunit Rpn11." Journal of Medicinal Chemistry / PMC.
- Relevance: Primary source for the synthesis protocol (Compound 49a)
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Source:
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Sigma-Aldrich / Merck.
- Relevance: Confirmation of physical properties and commercial availability.
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Source:
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ChemicalBook.
- Relevance: Verification of CAS registry and molecular weight d
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Source:
